1-(Ethylideneamino)ethan-1-amine
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Overview
Description
1-(Ethylideneamino)ethan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of an ethylideneamino group attached to an ethan-1-amine backbone. It is a primary amine, meaning it has one alkyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylideneamino)ethan-1-amine can be synthesized through various methods. One common method involves the reaction of ethylamine with acetaldehyde under acidic conditions to form the desired compound. The reaction typically proceeds as follows: [ \text{CH}_3\text{CHO} + \text{CH}_3\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CH}=\text{NCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylideneamino)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form primary amines.
Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1-(Ethylideneamino)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Ethylideneamino)ethan-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions. The specific pathways and molecular targets depend on the context of its use and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Ethylamine: A primary amine with a similar structure but lacks the ethylidene group.
Acetaldehyde: An aldehyde that can react with amines to form imines.
Ethan-1-amine: A simple primary amine without the ethylidene group.
Uniqueness: 1-(Ethylideneamino)ethan-1-amine is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties compared to other primary amines. This structural feature allows it to participate in specific reactions that are not possible with simpler amines.
Properties
CAS No. |
95465-58-0 |
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Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
1-(ethylideneamino)ethanamine |
InChI |
InChI=1S/C4H10N2/c1-3-6-4(2)5/h3-4H,5H2,1-2H3 |
InChI Key |
BPKQWAXFMKJIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC(C)N |
Origin of Product |
United States |
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